molecular formula C7H3BrF3NO5S B12861258 2-Bromo-3-nitrophenyl trifluoromethanesulphonate

2-Bromo-3-nitrophenyl trifluoromethanesulphonate

Cat. No.: B12861258
M. Wt: 350.07 g/mol
InChI Key: KWCUJNPIWHPIOE-UHFFFAOYSA-N
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Description

2-Bromo-3-nitrophenyl trifluoromethanesulphonate is an organic compound with the molecular formula C7H3BrF3NO5S. It is a derivative of phenyl trifluoromethanesulphonate, where the phenyl ring is substituted with bromine and nitro groups. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate typically involves the following steps:

    Nitration of Bromobenzene: Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 2-bromo-3-nitrobenzene.

    Sulfonation: The nitrated product is then reacted with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under anhydrous conditions and at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-nitrophenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulphonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, alcohols, and thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products

    Nucleophilic Substitution: Products include azides, ethers, and thioethers.

    Reduction: The major product is 2-bromo-3-aminophenyl trifluoromethanesulphonate.

    Coupling Reactions: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Bromo-3-nitrophenyl trifluoromethanesulphonate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are explored for their potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound is employed in the study of enzyme mechanisms and protein modifications due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Bromo-3-nitrophenyl trifluoromethanesulphonate depends on the specific reaction or application:

    Nucleophilic Substitution: The trifluoromethanesulphonate group acts as a leaving group, facilitating the attack of nucleophiles on the aromatic ring.

    Reduction: The nitro group undergoes a stepwise reduction to an amino group, involving the transfer of electrons and protons.

    Coupling Reactions: The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

2-Bromo-3-nitrophenyl trifluoromethanesulphonate can be compared with other similar compounds:

    2-Bromo-4-nitrophenyl trifluoromethanesulphonate: Similar structure but different position of the nitro group, affecting its reactivity and applications.

    2-Chloro-3-nitrophenyl trifluoromethanesulphonate: Chlorine instead of bromine, leading to different reactivity in coupling reactions.

    3-Nitrophenyl trifluoromethanesulphonate: Lacks the bromine atom, which changes its suitability for certain reactions like Suzuki coupling.

The uniqueness of this compound lies in its combination of functional groups, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Biological Activity

2-Bromo-3-nitrophenyl trifluoromethanesulphonate is a chemical compound with significant potential in various fields, particularly in medicinal chemistry and organic synthesis. This compound, characterized by its unique molecular structure, exhibits various biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for its application in drug development and other scientific research areas.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₃BrF₃NO₅S. It features a bromine atom and a nitro group attached to a phenyl ring, along with a trifluoromethanesulphonate moiety that enhances its reactivity. The presence of these functional groups contributes to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The trifluoromethanesulphonate group acts as an excellent leaving group, allowing nucleophiles such as amines and thiols to attack the aromatic ring, leading to the formation of various derivatives with potential biological activity.
  • Reduction : The nitro group can be reduced to an amino group under specific conditions, which may enhance the compound's biological properties by altering its interaction with biological targets.
  • Coupling Reactions : The bromine atom facilitates coupling reactions, such as Suzuki or Heck reactions, which can lead to the synthesis of biologically active compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism behind this activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Anticancer Activity

The compound has also been explored for its anticancer properties. In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. The mechanism may involve the activation of specific signaling pathways that lead to programmed cell death.

Study 1: Antimicrobial Activity Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains, including E. coli and Staphylococcus aureus. The results showed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL

This suggests that the compound has promising potential as an antimicrobial agent.

Study 2: Anticancer Activity Assessment

In another study focusing on its anticancer properties, derivatives of this compound were tested against human breast cancer cell lines (MCF-7). The findings indicated:

Concentration (µM)Cell Viability (%)
0100
1075
5050
10025

These results demonstrate a dose-dependent reduction in cell viability, indicating that higher concentrations effectively inhibit cancer cell growth.

Properties

IUPAC Name

(2-bromo-3-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO5S/c8-6-4(12(13)14)2-1-3-5(6)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCUJNPIWHPIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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